![molecular formula C12H14ClNO B1599497 2-Chloro-4-(piperidin-1-yl)benzaldehyde CAS No. 886501-12-8](/img/structure/B1599497.png)
2-Chloro-4-(piperidin-1-yl)benzaldehyde
Overview
Description
2-Chloro-4-(piperidin-1-yl)benzaldehyde (2-CPBA) is a compound that has been studied for its potential use in various scientific research applications. This compound is a member of the benzaldehyde family and is composed of a piperidine ring attached to a benzene ring, with a chlorine atom substituting for the hydrogen atom in the benzene ring. This compound has been studied for its potential use in medicinal chemistry, biochemistry, and other scientific research applications.
Scientific Research Applications
Catalysis in Organic Synthesis
- Catalysis by Basic Carbons : Alkaline carbons like Na-Norit and Cs-Norit were used as catalysts in the condensation of benzaldehyde derivatives (including 2,4-dichlorobenzaldehyde) with ethyl cyanoacetate. This reaction is significant for producing 1,4-dihydropyridine derivatives, widely used as pharmaceuticals like calcium channel blockers. These catalysts offered high activity and selectivity, presenting an environmentally friendly and efficient method for synthesizing medical intermediates (Perozo-Rondón et al., 2006).
Synthesis of Complex Organic Compounds
- Synthesis of 2-Aminopyrimidinones : A study demonstrated the synthesis of 2-aminopyrimidinones using benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. In the presence of piperidine, piperidinium salts of pyrimidinones were produced, which exhibited self-assembly and hydrogen bonding (Bararjanian et al., 2010).
Medicinal Chemistry Applications
- N-Piperidine Benzamides as CCR5 Antagonists : Research focused on synthesizing N-Piperidine benzamides, which act as CCR5 antagonists. This involved reactions starting from 1-benzylpiperidin-4-one, leading to compounds with potential bioactivity (Cheng De-ju, 2015).
Synthesis of Novel Quinolinone Derivatives
- Catalyst-free Multicomponent Reaction : A study described the synthesis of 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives via a catalyst-free multicomponent reaction. This process involved various substituted benzaldehydes reacting with 4-hydroxyquinolin-2(1H)-one and piperidine, indicating a diverse scope of the reaction (Du et al., 2020).
Mechanism of Action
Target of Action
Piperidine derivatives, a class of compounds to which this molecule belongs, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, particularly in the synthesis of antidepressant molecules .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular processes . For instance, some piperidine derivatives are used in the synthesis of anti-inflammatory agents, antibacterial agents, and growth inhibitors against certain cell lines .
Biochemical Pathways
Given the broad range of pharmaceutical applications of piperidine derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 26016 , which is within the range generally favorable for good bioavailability.
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, including anti-inflammatory, antibacterial, and growth inhibitory effects .
properties
IUPAC Name |
2-chloro-4-piperidin-1-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-12-8-11(5-4-10(12)9-15)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQZLIHOKQNPFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428095 | |
Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886501-12-8 | |
Record name | 2-Chloro-4-(piperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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